molecular formula C13H19NO2 B14359833 3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione CAS No. 90355-50-3

3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione

Cat. No.: B14359833
CAS No.: 90355-50-3
M. Wt: 221.29 g/mol
InChI Key: CLTRUQQCMYZGCK-UHFFFAOYSA-N
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Description

3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione is an organic compound with a unique structure that combines a cyclohexene ring with a piperidinedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione typically involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or toluene

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as p-toluenesulfonic acid may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding diketones.

    Reduction: Reduction can yield the corresponding dihydropiperidinedione.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents or organolithium compounds in dry ether.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of dihydropiperidinedione.

    Substitution: Formation of substituted piperidinediones.

Scientific Research Applications

3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione is unique due to its combined cyclohexene and piperidinedione structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug discovery .

Properties

CAS No.

90355-50-3

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-(cyclohexen-1-yl)-3-ethylpiperidine-2,6-dione

InChI

InChI=1S/C13H19NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h6H,2-5,7-9H2,1H3,(H,14,15,16)

InChI Key

CLTRUQQCMYZGCK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CCCCC2

Origin of Product

United States

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